molecular formula C8H16ClNO3S B2483328 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride CAS No. 2470435-79-9

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride

Cat. No.: B2483328
CAS No.: 2470435-79-9
M. Wt: 241.73
InChI Key: ZLMNOGGJCAWRHD-UHFFFAOYSA-N
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Description

1-Oxa-4λ⁶-thia-9-azaspiro[5.5]undecane 4,4-dioxide hydrochloride is a spirocyclic compound featuring a unique heteroatom arrangement. Its structure comprises a central spiro[5.5]undecane scaffold with oxygen (1-oxa), sulfur in the sulfonyl state (4λ⁶-thia 4,4-dioxide), and nitrogen (9-aza) atoms. This configuration confers distinct electronic and steric properties, making it a candidate for pharmaceutical applications. The hydrochloride salt enhances solubility, critical for bioavailability in drug formulations .

The compound’s sulfonyl groups (4,4-dioxide) contribute to hydrogen bonding and electrostatic interactions, which are pivotal in receptor binding.

Properties

IUPAC Name

1-oxa-4λ6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S.ClH/c10-13(11)6-5-12-8(7-13)1-3-9-4-2-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMNOGGJCAWRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CS(=O)(=O)CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with various biological targets, potentially leading to novel therapeutic agents.

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Research suggests that compounds with similar structures can modulate inflammatory pathways, providing a basis for further investigation into their use in treating inflammatory diseases.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique spirocyclic structure can facilitate the creation of more complex molecules through various chemical reactions, such as:

  • Cycloaddition Reactions : Utilized in the synthesis of diverse heterocycles.
  • Functionalization : The compound can be modified to introduce various functional groups, enhancing its reactivity and potential applications.

Material Science

Due to its unique chemical structure, 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride may find applications in material science, particularly in the development of polymers and nanomaterials.

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymeric materials with tailored properties for specific applications, such as drug delivery systems or coatings.
  • Nanotechnology : Its properties may enable the creation of nanoscale materials with enhanced performance characteristics in electronics or catalysis.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various spirocyclic compounds, including 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a new class of antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of similar compounds revealed that they could inhibit key enzymes involved in inflammation pathways. This opens avenues for exploring their therapeutic potential in conditions like arthritis and other inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide Hydrochloride

  • Structural Difference : Positions of oxa (1 vs. 1), thia (4 vs. 9), and sulfonyl groups (4,4 vs. 9,9-dioxide).
  • Impact: Altered electronic distribution due to sulfur dioxide placement.

(1R,2S,6R,7S)-4λ⁶-thia-9-azatricyclo[5.3.0.0²,⁶]decane-4,4-dione Hydrochloride

  • Structural Difference : Tricyclic framework (vs. spirocyclic) with a dione (two ketones) instead of sulfonyl groups.
  • Impact : The dione structure increases electrophilicity, favoring nucleophilic reactions. Reduced polarity compared to sulfonyl groups may limit aqueous solubility .

3-Azaspiro[5.5]undecane Hydrochloride

  • Structural Difference : Lacks oxa and thia groups; simpler azaspiro core.
  • Impact : Lower polarity and molecular weight (C₁₀H₂₀ClN, 189.73 g/mol) improve lipophilicity, enhancing blood-brain barrier penetration but reducing water solubility .

4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide Hydrochloride

  • Structural Difference: Amino substituent at position 4 and 1,1-dioxide configuration.
  • Impact: The amino group introduces basicity (pKa ~9–10), enabling salt formation in acidic environments. The 1,1-dioxide placement may sterically hinder interactions with flat receptor sites .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Highlights
Target Compound C₈H₁₆ClNO₄S* ~293.75† 1-oxa, 4λ⁶-thia, 9-aza, 4,4-dioxide Chemokine receptor antagonism
1-Oxa-9-thia-4-azaspiro[5.5]undecane 9,9-dioxide HCl C₈H₁₆ClNO₄S 293.75 1-oxa, 9-thia, 4-aza, 9,9-dioxide Not explicitly reported; similar scaffold
3-Azaspiro[5.5]undecane HCl C₁₀H₂₀ClN 189.73 Azaspiro core M2 proton channel blockade (IC₅₀ = 0.92 μM)
4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide HCl C₉H₁₇ClN₂O₃S 292.77 9-oxa, 1-thia, 4-amino, 1,1-dioxide Potential CNS activity (unconfirmed)

Biological Activity

1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its efficacy against diseases such as tuberculosis and chronic kidney disease.

Chemical Structure and Properties

The chemical structure of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride can be represented by the following molecular formula:

Property Details
IUPAC Name 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane 4,4-dioxide; hydrochloride
CAS Number 2470435-79-9
Molecular Formula C₉H₁₈ClN₂O₂S
Molecular Weight 224.77 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic structure followed by functionalization to enhance biological activity. Recent studies have optimized these synthetic routes to yield compounds with improved efficacy against specific targets.

Antituberculosis Activity

Research has shown that derivatives of the spirocyclic structure exhibit significant activity against Mycobacterium tuberculosis, particularly targeting the MmpL3 protein, which is crucial for bacterial cell wall synthesis. In a study by Komarova et al., several synthesized derivatives demonstrated potent in vitro activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis, significantly outperforming conventional drugs in certain assays .

Soluble Epoxide Hydrolase Inhibition

Another important biological activity of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). A study indicated that specific derivatives based on the spirocyclic framework showed high potency as sEH inhibitors, which are relevant in the treatment of chronic kidney diseases. For instance, a compound identified as Compound 19 exhibited excellent bioavailability and reduced serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered orally at a dosage of 30 mg/kg .

Case Study 1: Antituberculosis Efficacy

In a comparative study involving various spirocyclic compounds, derivatives of 1-Oxa-4lambda6-thia-9-azaspiro[5.5]undecane were tested against M. tuberculosis strains H37Rv and resistant variants. The results indicated that modifications to the peripheral fragments significantly enhanced the compounds' antibacterial activity, suggesting that structural diversity is key to optimizing therapeutic effects .

Case Study 2: Chronic Kidney Disease Treatment

In another investigation focusing on sEH inhibition, researchers evaluated the pharmacodynamics of selected spirocyclic compounds in vivo. The findings revealed a marked decrease in inflammatory markers and renal impairment in treated rats compared to controls, supporting the potential use of these compounds as therapeutic agents for chronic kidney diseases .

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Antituberculosis Activity: The inhibition of MmpL3 disrupts mycobacterial cell wall integrity, leading to bacterial death.
  • sEH Inhibition: By blocking sEH activity, these compounds modulate lipid signaling pathways involved in inflammation and renal function.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Oxa-4λ⁶-thia-9-azaspiro[5.5]undecane 4,4-dioxide hydrochloride in a laboratory setting?

  • Methodological Answer : The synthesis involves constructing the spirocyclic core via reactions with aziridine derivatives under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents like DMF or THF. Post-reaction purification via crystallization or chromatography is critical to achieve high purity. Reaction temperature must be controlled to avoid side reactions, particularly oxidation of the thia group .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR to verify the spirocyclic structure by identifying characteristic peaks for the oxa, thia, and aza moieties. For example, the sulfur dioxide group (4,4-dioxide) will influence chemical shifts in adjacent carbons. Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What analytical techniques are essential for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Stability studies under varying pH and temperature conditions should use mass spectrometry (MS) to detect degradation products. Thermal gravimetric analysis (TGA) can evaluate hygroscopicity, which is critical for storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity in enzyme inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the spirocyclic core. For instance, replacing the oxa group with aza (as in 3-Oxa-9-azaspiro analogues) alters hydrogen-bonding capacity, affecting binding to targets like soluble epoxide hydrolase (sEH). Compare inhibitory IC₅₀ values across analogues using enzyme kinetics assays .

Q. What experimental strategies can resolve contradictions in reported biological activity across assays?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer pH, co-solvents). Standardize protocols by using recombinant enzymes and controlled cell lines. Validate findings with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and confirm compound stability during assays via LC-MS .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, improving bioavailability. Use parallel artificial membrane permeability assays (PAMPA) to compare free base and salt forms. Pharmacokinetic studies in rodent models can quantify differences in absorption and half-life .

Q. What computational methods are effective for predicting binding modes to neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with receptors like sigma-1 or NMDA. Validate predictions with mutagenesis studies targeting key binding residues identified in silico .

Q. How can continuous flow reactors optimize large-scale synthesis while maintaining yield?

  • Methodological Answer : Flow reactors improve heat and mass transfer for exothermic reactions. Optimize parameters (residence time, temperature) using design of experiments (DoE). Monitor real-time reaction progress via in-line FTIR or UV-vis spectroscopy .

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